N-(3-Aminopropyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide

Description

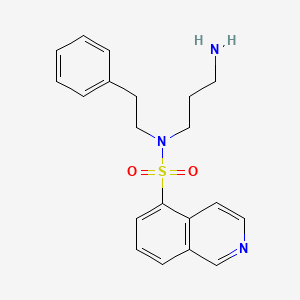

N-(3-Aminopropyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide is a sulfonamide derivative featuring an isoquinoline core substituted at the 5-position with a sulfonamide group. The molecule includes two distinct alkylamine side chains: a 3-aminopropyl group and a 2-phenylethyl group.

Properties

CAS No. |

651307-26-5 |

|---|---|

Molecular Formula |

C20H23N3O2S |

Molecular Weight |

369.5 g/mol |

IUPAC Name |

N-(3-aminopropyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide |

InChI |

InChI=1S/C20H23N3O2S/c21-12-5-14-23(15-11-17-6-2-1-3-7-17)26(24,25)20-9-4-8-18-16-22-13-10-19(18)20/h1-4,6-10,13,16H,5,11-12,14-15,21H2 |

InChI Key |

MCALMIBTAJVLLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-N-phenethylisoquinoline-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of isoquinoline-5-sulfonyl chloride, which is then reacted with phenethylamine to introduce the phenethyl group. The resulting intermediate is further reacted with 3-aminopropylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of N-(3-Aminopropyl)-N-phenethylisoquinoline-5-sulfonamide may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process. Purification of the final product is usually achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-N-phenethylisoquinoline-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which can reduce the sulfonamide group to a sulfinamide or amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.

Substitution: Thiols, amines; reactions may require the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfinamides, amines.

Substitution: Thiol-substituted or amine-substituted derivatives.

Scientific Research Applications

N-(3-Aminopropyl)-N-phenethylisoquinoline-5-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-N-phenethylisoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The aminopropyl and phenethyl groups can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N-(3-Aminopropyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide and related sulfonamide/isoquinoline derivatives:

Key Observations:

- In contrast, N-[2-(propylamino)ethyl]isoquinoline-5-sulfonamide has a shorter chain, likely reducing steric hindrance and improving solubility.

- Aromatic Systems: Replacing isoquinoline with naphthalene (as in ) alters π-π stacking and electronic properties, which could influence binding affinity in enzyme inhibition or fluorescence applications.

- Functional Groups : The methylsulfonylphenyl group in introduces strong electron-withdrawing effects, which may enhance stability in acidic environments compared to the target compound’s simpler phenyl group.

Biological Activity

N-(3-Aminopropyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of cardiovascular health and antibacterial properties. This article synthesizes current research findings, highlighting its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 383.51 g/mol. The compound features an isoquinoline core, which is known for its diverse biological activities.

1. Cardiovascular Effects

Research indicates that derivatives of isoquinoline sulfonamides exhibit significant vasodilatory effects. A study demonstrated that certain isoquinoline sulfonamides increased arterial blood flow in canine models when administered locally, comparable to established cardiovascular drugs like diltiazem . The most effective derivatives were those with specific alkylene groups between nitrogen atoms, suggesting a structure-activity relationship where the length and branching of alkyl chains influence potency.

2. Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various gram-positive and gram-negative bacteria. In vitro studies showed that several sulfonamide derivatives exhibited potent activity against E. coli and S. aureus, with zone of inhibition measurements indicating effectiveness comparable to standard antibiotics like ciprofloxacin . The SAR analysis revealed that electron-donating groups on the phenyl ring enhanced antibacterial activity, while electron-withdrawing groups reduced it .

| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| This compound | 31 ± 0.12 (E. coli) | 7.81 |

| Ciprofloxacin | 32 ± 0.12 (E. coli) | - |

3. Antitumor Activity

Some studies have indicated that isoquinoline derivatives possess antitumor properties. For instance, certain compounds showed IC50 values indicating moderate to potent activity against liver carcinoma cell lines . The presence of specific functional groups appears to enhance this activity, as observed in various structural modifications.

Structure-Activity Relationship (SAR)

The SAR studies conducted on isoquinoline sulfonamides highlight several key findings:

- Alkyl Chain Length : Shorter alkyl chains tend to enhance vasodilatory effects, while longer chains may hinder activity due to steric hindrance.

- Substituents on the Phenyl Ring : Electron-donating substituents significantly improve antibacterial efficacy, whereas electron-withdrawing groups diminish it .

Case Studies

- Vasodilatory Effects : A study involving local administration of this compound in canine models demonstrated a marked increase in femoral arterial blood flow, supporting its potential use in treating cardiovascular conditions .

- Antibacterial Efficacy : In vitro assays showed that the compound exhibited a zone of inhibition similar to that of ciprofloxacin against E. coli, suggesting its potential as an alternative antibiotic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.